![molecular formula C5H5N3S B2789214 6-Methylthiazolo[3,2-B][1,2,4]triazole CAS No. 34179-62-9](/img/structure/B2789214.png)
6-Methylthiazolo[3,2-B][1,2,4]triazole
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Overview
Description
6-Methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that features a thiazole ring fused to a triazole ring. This compound is of significant interest due to its diverse biological and medicinal properties, including antibacterial, antifungal, antiviral, and anticancer activities .
Mechanism of Action
Target of Action
6-Methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that exhibits a wide range of biological activities It has been shown to exhibit superior top1 inhibitory activity , suggesting that it may interact with DNA topoisomerase enzymes.
Mode of Action
Its inhibitory activity against top1 suggests that it may interfere with the dna unwinding process, which is crucial for dna replication and transcription . This interaction could lead to changes in the DNA structure, potentially inhibiting cell division and growth.
Biochemical Pathways
The downstream effects of these interactions could include inhibited cell growth and division, potentially contributing to its reported biological activities .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential interaction with DNA topoisomerases. By inhibiting these enzymes, the compound could interfere with DNA replication and transcription, potentially leading to inhibited cell growth and division . This could explain the compound’s reported biological activities, including its anticancer, anti-inflammatory, antibiotic, antidiabetic, insecticidal, antifungal, antioxidant, antihelmintic, and anti-HIV properties .
Biochemical Analysis
Biochemical Properties
Thiazolo[3,2-b][1,2,4]triazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds have shown effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Studies on related compounds suggest potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylthiazolo[3,2-B][1,2,4]triazole typically involves the heterocyclization of 3-[(1H-1,2,4-triazol-3-yl)thio]pentane-2,4-dione. This reaction can be carried out under various conditions, including the use of hydroxylamine, hydrazincarboxamide, hydrazincarbothioamide, hydrazine hydrate, and para-toluenesulfonyl hydrazide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using optimized versions of the laboratory methods mentioned above. This typically involves the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Methylthiazolo[3,2-B][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions include various substituted thiazolo[3,2-B][1,2,4]triazole derivatives, which can exhibit enhanced biological activities.
Scientific Research Applications
6-Methylthiazolo[3,2-B][1,2,4]triazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, antifungal, and antiviral properties.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A core structural motif in many natural products and pharmaceuticals.
1,2,4-Triazole: Known for its antifungal and anticancer properties.
Thiazolo[4,5-B]pyridine: Exhibits similar biological activities but with different structural features.
Uniqueness
6-Methylthiazolo[3,2-B][1,2,4]triazole is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness contributes to its diverse biological activities and makes it a valuable compound for drug discovery and development .
Biological Activity
6-Methylthiazolo[3,2-B][1,2,4]triazole is a compound belonging to the thiazolo-triazole class of heterocyclic compounds, which have attracted significant attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and anticonvulsant properties.
Chemical Structure and Synthesis
The structure of this compound includes a thiazole ring fused with a triazole ring. This unique arrangement contributes to its biological activity. The synthesis of this compound typically involves several methods including condensation reactions between thiazole derivatives and triazoles under acidic conditions.
Biological Activity Overview
Research has demonstrated that compounds containing thiazole and triazole rings exhibit significant biological activities. The following table summarizes the biological activities associated with this compound and related derivatives:
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various Gram-positive and Gram-negative bacteria. Studies indicate that derivatives of this compound show promising results in inhibiting bacterial growth. For instance, the minimum inhibitory concentration (MIC) values for certain derivatives were found to be comparable to established antibiotics like ampicillin .
Antifungal Activity
In vitro studies have assessed the antifungal activity of this compound against pathogens such as Candida albicans. However, some studies reported poor antifungal activity for specific derivatives despite structural modifications intended to enhance efficacy . The mechanism often involves inhibition of ergosterol biosynthesis in fungal cell membranes .
Anticancer Properties
The anticancer potential of this compound has been explored through various assays targeting different cancer cell lines. Preliminary data suggest that it may inhibit cell proliferation through specific interactions with cellular targets involved in cancer pathways. For instance, some derivatives have shown significant cytotoxicity against breast and lung cancer cell lines .
Anticonvulsant Activity
Research indicates that certain thiazolo-triazole derivatives exhibit anticonvulsant properties. In animal models, these compounds demonstrated efficacy in reducing seizure frequency induced by electroshock methods. This suggests potential applications in treating epilepsy and related disorders .
Case Studies and Research Findings
A notable study evaluated the synthesis and biological activity of various thiazolo-triazole derivatives. Among these derivatives, some exhibited enhanced antimicrobial and anticancer activities compared to their parent compounds. The structure-activity relationship (SAR) analyses revealed that specific substitutions on the thiazole or triazole rings significantly influenced their biological efficacy .
Another investigation focused on the synthesis of new 5-Ene-thiazolo[3,2-B][1,2,4]triazole-6-ones as potential anticancer agents. These compounds displayed promising results in inhibiting tumor growth in vitro and showed lower toxicity towards normal cells compared to conventional chemotherapeutics .
Properties
IUPAC Name |
6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S/c1-4-2-9-5-6-3-7-8(4)5/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGIYFDORXWWMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=NN12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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